4-Methoxy-2-(trifluoromethyl)phenacyl bromide
Overview
Description
4-Methoxy-2-(trifluoromethyl)phenacyl bromide, also known as MTPB, is an important compound with extensive applications in scientific experiments and biomedical research. It has a molecular formula of C10H8BrF3O2 and a molecular weight of 297.07 g/mol .
Synthesis Analysis
The synthesis of phenacyl bromides, including 4-Methoxy-2-(trifluoromethyl)phenacyl bromide, has been achieved under transition metal-free conditions . A solution of acetophenone in ether is cooled in an ice bath, anhydrous aluminum chloride is introduced, and bromine is added gradually with stirring . After the bromine has been added, the ether and dissolved hydrogen bromide are removed under reduced pressure with a slight current of air .Molecular Structure Analysis
The InChI code for 4-Methoxy-2-(trifluoromethyl)phenacyl bromide is 1S/C10H8BrF3O2/c1-16-9-3-2-6 (8 (15)5-11)4-7 (9)10 (12,13)14/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
4-Methoxy-2-(trifluoromethyl)phenacyl bromide is a solid-powder at room temperature . It has a boiling point of 71-72°C .Scientific Research Applications
- Researchers have utilized 4-Methoxy-2-(trifluoromethyl)phenacyl bromide as a reactant in the synthesis of pyrazine derivatives. These derivatives serve as corticotropin releasing factor-1 receptor antagonists, which play a role in stress response regulation .
- Cathepsin S is an enzyme involved in antigen presentation and immune response. Researchers have explored the use of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide in the synthesis of phenyl-purine-carbonitrile derivatives. These derivatives may act as inhibitors of cathepsin S, potentially impacting immune-related processes .
- In the Rap-Stoermer condensation, 4-Methoxy-2-(trifluoromethyl)phenacyl bromide reacts with benzenesulfinic acid ammonium salt to yield β-keto sulfone. This reaction has applications in the synthesis of various organic compounds, including pharmaceutical intermediates .
Synthesis of Pyrazine Derivatives as Corticotropin Releasing Factor-1 Receptor Antagonists
Synthesis of Phenyl-Purine-Carbonitrile Derivatives as Cathepsin S Inhibitors
Rap-Stoermer Condensation Reaction
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide are protein tyrosine phosphatases, specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
4-Methoxy-2-(trifluoromethyl)phenacyl bromide acts as a potent inhibitor of protein tyrosine phosphatases . It covalently binds to these enzymes, thereby inhibiting their activity. This interaction results in changes in cellular processes regulated by these enzymes.
properties
IUPAC Name |
2-bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-6-2-3-7(9(15)5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBDQQJCINZNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204384 | |
Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)phenacyl bromide | |
CAS RN |
541549-99-9 | |
Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541549-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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